rac-1,2-Distearoyl-3-chloropropanediol

説明

rac-1,2-Distearoyl-3-chloropropanediol is a versatile chemical compound with a wide range of applications in various scientific fields. It is known for its unique properties and is used in pharmaceuticals, materials science, and organic chemistry.

準備方法

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol involves several steps. One common method is the esterification of 3-chloropropane-1,2-diol with octadecanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

rac-1,2-Distearoyl-3-chloropropanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : rac-1,2-Distearoyl-3-chloropropanediol serves as an intermediate in synthesizing various organic compounds, including other fatty acid esters and surfactants. Its unique chloropropanediol moiety allows for diverse chemical modifications, facilitating the development of novel materials .

Biological Research

- Study of Biological Effects : Research has focused on the compound's potential effects on biological systems, particularly its role in lipid metabolism and interactions with cell membranes. The compound is also evaluated for its cytotoxicity and effects on cell viability .

Pharmaceutical Applications

- Drug Delivery Systems : There is ongoing research into using this compound in drug delivery systems due to its lipophilic nature. It can enhance the solubility and bioavailability of poorly soluble drugs by forming lipid-based formulations .

Case Study 1: Food Safety and Contaminants

A collaborative study involving multiple laboratories across Europe investigated the presence of MCPD esters, including this compound, in various food products. The study highlighted the importance of monitoring these contaminants due to their potential carcinogenic effects. The methodology included gas chromatography-mass spectrometry (GC-MS) for quantification and analysis of food matrices like oils and baked goods .

Case Study 2: Development of Lipid-Based Therapeutics

Research published in a peer-reviewed journal explored the formulation of lipid nanoparticles using this compound to encapsulate therapeutic agents. The study demonstrated improved stability and release profiles compared to traditional formulations, indicating its potential in developing effective drug delivery systems .

作用機序

The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

類似化合物との比較

rac-1,2-Distearoyl-3-chloropropanediol can be compared with other similar compounds, such as:

3-Chloropropane-1,2-diol: A related compound with similar chemical properties but different applications.

Octadecanoic acid esters: These compounds share the octadecanoic acid moiety but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

生物活性

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic compound that has garnered attention in various fields of biological research. This compound is primarily studied for its potential applications in drug delivery, food safety, and as a biochemical reagent in life sciences. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

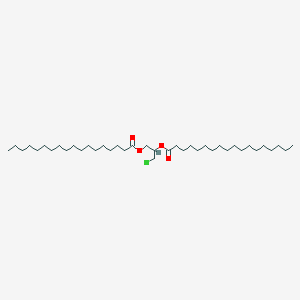

This compound is an ester derivative of chloropropanediol, characterized by two stearoyl groups attached to the glycerol backbone. Its molecular formula is CHClO, and it has a molecular weight of approximately 634. This compound exhibits amphiphilic properties, making it suitable for use in emulsions and liposomal formulations.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 634 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily linked to its interactions with cellular membranes and its potential role as a carrier for drug delivery. Studies have indicated that this compound can enhance the uptake of lipophilic drugs into cells, potentially improving their therapeutic efficacy.

Cellular Uptake Studies

Research has demonstrated that this compound can facilitate the uptake of certain lipids and drugs in various cell lines. For instance, in HepG2 cells (a human liver cancer cell line), the presence of this compound significantly increased the uptake of lipid-based formulations compared to controls . This suggests its potential utility in enhancing drug bioavailability.

Toxicity and Safety Profiles

While this compound shows promise in drug delivery applications, it is essential to assess its toxicity. Preliminary studies indicate that at certain concentrations, this compound does not exhibit significant cytotoxic effects on mammalian cell lines . However, further studies are needed to establish a comprehensive safety profile.

Table 2: Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | No significant cytotoxicity observed at low concentrations |

| In vivo toxicity | Further studies required |

Application in Food Safety

A notable application of this compound is in food safety, particularly concerning the detection and quantification of harmful contaminants like 3-monochloropropane-1,2-diol (3-MCPD). Analytical methods utilizing this compound have been developed to ensure compliance with safety regulations in food products .

Research Findings

In one study focused on the analysis of food products, this compound was used as an internal standard to quantify levels of MCPD esters. The results indicated effective recovery rates and precision in measuring contaminant levels across various food matrices . This application highlights the compound's significance beyond pharmacological uses.

特性

IUPAC Name |

(3-chloro-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQZUQMHKFAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291955 | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72468-92-9 | |

| Record name | NSC79288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。